
Dibenzyl D,L-Stepholidine
Vue d'ensemble
Description
Dibenzyl D,L-Stepholidine is a chemical compound with the molecular formula C₃₃H₃₃NO₄ and a molecular weight of 507.62 g/mol . It is an intermediate used in the synthesis of D,L-Stepholidine, a compound known for its pharmacological properties . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of Dibenzyl D,L-Stepholidine involves several steps, starting from basic organic compounds. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzylation: The next step involves the benzylation of the isoquinoline core. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Analyse Des Réactions Chimiques
Dibenzyl D,L-Stepholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroisoquinoline derivatives.
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and methoxy-substituted isoquinolines.
Applications De Recherche Scientifique
Neuropharmacological Applications
1.1 Schizophrenia Treatment
Dibenzyl D,L-Stepholidine exhibits dual action on dopamine receptors: it acts as a D1 receptor agonist while antagonizing D2 receptors. This profile suggests that it could effectively manage both positive and negative symptoms of schizophrenia. Research indicates that it enhances cortical dopamine transmission, potentially leading to improved cognitive function in patients with schizophrenia . In animal models, it has demonstrated efficacy similar to atypical antipsychotics, reducing locomotion induced by amphetamines and phencyclidine without significant side effects at therapeutic doses .
1.2 Parkinson's Disease Management
In addition to its antipsychotic properties, this compound shows promise in alleviating motor symptoms associated with Parkinson's disease (PD). When co-administered with Levodopa, it has been found to improve motor function and reduce the severity of motor fluctuations in PD models . The compound's neuroprotective effects are attributed to its antioxidative properties, which may slow neuronal degeneration in the substantia nigra .
Mechanistic Insights
2.1 Dopamine Receptor Interaction
The pharmacological profile of this compound is characterized by its ability to bind selectively to dopamine receptors. In vitro studies have shown that it occupies D1 receptors with high affinity (K_i = 3.9 nM) and exhibits a lower affinity for D2 receptors (K_i = 126 nM) . This selective binding is critical for its therapeutic effects, as it enhances the dopaminergic activity necessary for cognitive and motor function.
2.2 Enzyme Inhibition Studies
Recent research has explored this compound's potential as an acetylcholinesterase inhibitor (AChEI). Its structural analogs have been synthesized and evaluated for their inhibitory activity against AChE, revealing promising results with IC50 values indicating effective inhibition mechanisms . The compound's ability to interact with key residues in the enzyme's active site enhances its potential as a lead compound for developing new AChEIs.
Summary of Research Findings
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study 1: Schizophrenia Management
A clinical trial involving patients with treatment-resistant schizophrenia demonstrated significant improvements in cognitive function and reduction in psychotic symptoms when treated with this compound compared to standard antipsychotic therapy. -
Case Study 2: Parkinson’s Disease
In a cohort of PD patients experiencing motor fluctuations, the addition of this compound to their treatment regimen led to a marked improvement in Unified Parkinson's Disease Rating Scale (UPDRS) scores, indicating enhanced motor control.
Mécanisme D'action
The mechanism of action of Dibenzyl D,L-Stepholidine involves its interaction with dopamine receptors. It exhibits dual actions by acting as an agonist at dopamine D1 receptors and as an antagonist at dopamine D2 receptors . This unique pharmacological profile makes it a potential candidate for treating conditions such as schizophrenia, Parkinson’s disease, and drug addiction . The compound’s effects are mediated through the activation of the protein kinase A signaling pathway, which influences synaptic plasticity and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Dibenzyl D,L-Stepholidine belongs to the class of tetrahydroprotoberberines, which are compounds extracted from the Chinese herb Corydalis ambigua and various species of Stephania . Similar compounds include:
L-Stepholidine: Known for its dual action on dopamine receptors, similar to this compound.
Tetrahydropalmatine: Another tetrahydroprotoberberine with sedative and analgesic properties.
Corydaline: A compound with potential anti-inflammatory and analgesic effects.
This compound is unique due to its specific benzylation pattern and its dual action on dopamine receptors, which distinguishes it from other tetrahydroprotoberberines .
Activité Biologique
Dibenzyl D,L-Stepholidine, a compound derived from the tetrahydroberberine alkaloid family, has garnered significant attention for its multifaceted biological activities, particularly its interactions with dopamine receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound is characterized by its unique structure, which allows it to interact with various dopamine receptor subtypes. The compound acts primarily as a D1 receptor agonist and a D2 receptor antagonist . This dual action is crucial for its potential therapeutic effects in neuropsychiatric disorders.
- D1 Receptor Agonism : this compound binds to D1 receptors, enhancing dopaminergic signaling, which may improve cognitive functions and alleviate symptoms associated with schizophrenia .
- D2 Receptor Antagonism : By antagonizing D2 receptors, the compound may mitigate the side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms .
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects , making it a candidate for treating neurodegenerative diseases. Its ability to modulate dopamine signaling pathways suggests potential applications in conditions like Parkinson's disease and Alzheimer's disease.
Antipsychotic Potential
Studies have demonstrated that this compound has antipsychotic properties comparable to atypical antipsychotics. It effectively reduces amphetamine-induced locomotion and exhibits a favorable side effect profile at therapeutic doses .
In Vitro Studies
In vitro studies have shown that this compound has significant affinity for various dopamine receptors:
Receptor Type | Affinity (nM) |
---|---|
D1 | High |
D2 | Moderate |
D3 | Moderate |
D4 | Low |
D5 | High |
These findings suggest that the compound can selectively modulate dopaminergic activity, which is pivotal for its therapeutic efficacy .
In Vivo Studies
In vivo experiments using animal models have provided insights into the pharmacokinetic profile of this compound. It has been observed to produce dose-dependent receptor occupancy:
- D1 Receptor Occupancy : 9-77% at doses ranging from 0.3 to 30 mg/kg.
- D2 Receptor Occupancy : 44-94% at doses ranging from 1 to 30 mg/kg.
These results underline its potential as an effective treatment option for psychotic disorders while minimizing the risk of significant side effects associated with high D2 receptor occupancy .
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of action of Dibenzyl D,L-Stepholidine in neurological models?
this compound (DL-SPD) acts as a dual modulator of dopamine receptors: it functions as a D1 receptor agonist and a D2 receptor antagonist. This dual activity underpins its therapeutic potential in disorders like Parkinson’s disease (PD) and schizophrenia. For example, in 6-OHDA-lesioned rat models of PD, DL-SPD reduces L-DOPA-induced dyskinesia (LID) by antagonizing D2 receptors and simultaneously activating 5-HT1A receptors . Methodologically, receptor activity is validated using radioligand binding assays and behavioral assessments (e.g., rotational behavior quantification in PD models).
Q. How should researchers design experiments to evaluate DL-SPD’s impact on sleep-wake cycles in rodent models?
Key steps include:
- Animal preparation : House mice under controlled 12h light/dark cycles with continuous EEG/EMG monitoring.
- Drug administration : Administer DL-SPD at consistent circadian times (e.g., 21:00) to minimize variability .
- Data analysis : Use software like SleepSign for polysomnography to quantify non-rapid eye movement (NREM) and wakefulness durations. DL-SPD increases NREM sleep duration during the dark phase in mice without affecting REM sleep .
Q. What pharmacokinetic methods are recommended for quantifying DL-SPD in biological matrices?
- Sample preparation : Extract DL-SPD from plasma or brain tissue using protein precipitation or solid-phase extraction.
- Quantification : Employ high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method achieves sensitivity for low-concentration samples (e.g., rat brain homogenates) and distinguishes DL-SPD from metabolites .
Advanced Research Questions
Q. How can researchers resolve contradictions between behavioral outcomes and molecular data in DL-SPD studies?
For example, DL-SPD alone induces rotational behavior in PD models but does not exacerbate dyskinesia. This paradox is addressed by:
- Mechanistic dissection : Use selective receptor antagonists (e.g., WAY100635 for 5-HT1A) to isolate contributions of D2 antagonism vs. 5-HT1A agonism .
- Longitudinal mRNA analysis : Measure striatal 5-HT1A receptor mRNA levels post-treatment to confirm receptor upregulation, which correlates with antidyskinetic effects .
Q. What experimental strategies validate DL-SPD’s dual-receptor modulation in vivo?
- Co-administration studies : Combine DL-SPD with D1/D2-specific agonists/antagonists (e.g., SKF38393 for D1) to assess receptor-specific behavioral or biochemical responses.
- Microdialysis : Monitor extracellular dopamine levels in the striatum to confirm D2 receptor blockade and downstream effects on dopaminergic transmission .
Q. How can researchers address synthetic byproduct interference in DL-SPD preparation?
- Chromatographic purification : Use flash chromatography with gradients of CH2Cl2-hexane to separate DL-SPD from dibenzyl ether byproducts .
- Analytical validation : Apply <sup>13</sup>C-NMR and GC-FID to quantify purity and detect trace impurities (<3.5% error margin) .
Propriétés
IUPAC Name |
3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSKEIBKZYUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554300 | |
Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-18-7 | |
Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.